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Compound of Interest

Compound Name:

1-Phenyl-5-

(trifluoromethyl)pyrazole-4-

carbonyl chloride

Cat. No.: B071125 Get Quote

CAS Number: 175137-14-1

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride is a fluorinated heterocyclic

compound of significant interest in medicinal chemistry and drug discovery. The pyrazole

scaffold is a well-established pharmacophore present in numerous approved drugs. The

incorporation of a trifluoromethyl (-CF3) group can enhance a molecule's metabolic stability,

lipophilicity, and binding affinity to biological targets. This technical guide provides a

comprehensive overview of the synthesis, properties, and potential applications of this

compound, with a focus on its relevance to researchers in drug development.

Physicochemical Properties
While specific experimental data for 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl
chloride is not extensively available in the public domain, the following table summarizes its

basic properties and provides predicted values for others.
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Property Value Source

CAS Number 175137-14-1 [1]

Molecular Formula C11H6ClF3N2O [1]

Molecular Weight 274.63 g/mol [1]

Appearance
White to off-white solid

(predicted)

General knowledge of similar

compounds

Melting Point Not available

Boiling Point Not available

Solubility

Soluble in organic solvents like

dichloromethane, THF; reacts

with protic solvents (predicted)

General knowledge of acyl

chlorides

Synthesis
The primary route for the synthesis of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl
chloride involves the conversion of its corresponding carboxylic acid, 1-Phenyl-5-

(trifluoromethyl)pyrazole-4-carboxylic acid. A general two-step synthetic approach is outlined

below.

Synthesis of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-
carboxylic acid
The precursor carboxylic acid can be synthesized through various methods. One common

approach involves the cyclization of a β-ketoester with phenylhydrazine.

Conversion to 1-Phenyl-5-(trifluoromethyl)pyrazole-4-
carbonyl chloride
The carboxylic acid is then converted to the acyl chloride. A common method for this

transformation is the use of a chlorinating agent such as oxalyl chloride or thionyl chloride.

A reported two-step synthesis is as follows:
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Hydrolysis of a suitable ester precursor using lithium hydroxide in tetrahydrofuran at 70°C for

2 hours to yield the carboxylic acid.[1]

Treatment of the carboxylic acid with oxalyl dichloride in dichloromethane with a catalytic

amount of N,N-dimethylformamide at 20°C to afford the final product.[1]

Experimental Workflow

Step 1: Hydrolysis Step 2: Chlorination

Ester Precursor 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
LiOH, THF, 70°C, 2h

1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
Oxalyl chloride, DCM, DMF (cat.), 20°C

Click to download full resolution via product page

Caption: General two-step synthesis of the target compound.

Biological Activity and Potential Applications
Derivatives of trifluoromethyl-pyrazoles have shown a wide range of biological activities,

making them attractive scaffolds for drug discovery.

Anti-inflammatory Activity via COX-2 Inhibition
Many pyrazole-containing compounds, including the well-known drug Celecoxib, act as

selective inhibitors of cyclooxygenase-2 (COX-2).[2][3] COX-2 is an enzyme responsible for the

synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective

inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the

gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs

(NSAIDs). The trifluoromethyl group in the target molecule may enhance its binding to the

active site of the COX-2 enzyme.[3]

Signaling Pathway: COX-2 Mediated Prostaglandin
Synthesis
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Caption: Potential inhibitory action on the COX-2 pathway.

Other Potential Applications
Trifluoromethyl-pyrazole derivatives have also been investigated for their potential as:

Antimicrobial agents[4]

Anticancer agents
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Agrochemicals, such as herbicides and insecticides

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 1-Phenyl-5-
(trifluoromethyl)pyrazole-4-carbonyl chloride are not readily available in peer-reviewed

literature. The following are generalized protocols based on the synthesis of analogous

compounds.

General Protocol for the Synthesis of 1-Phenyl-5-
(trifluoromethyl)pyrazole-4-carboxylic acid

Materials: Appropriate β-ketoester, phenylhydrazine, ethanol, hydrochloric acid.

Procedure:

Dissolve the β-ketoester in ethanol.

Add an equimolar amount of phenylhydrazine.

Add a catalytic amount of hydrochloric acid.

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography

(TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the crude product by recrystallization or column chromatography.

General Protocol for the Conversion to 1-Phenyl-5-
(trifluoromethyl)pyrazole-4-carbonyl chloride

Materials: 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid, oxalyl chloride (or thionyl

chloride), dichloromethane (DCM), N,N-dimethylformamide (DMF).

Procedure:
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Suspend the carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen

or argon).

Add a catalytic amount of DMF (1-2 drops).

Slowly add an excess (e.g., 1.5-2 equivalents) of oxalyl chloride or thionyl chloride at 0°C.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The

reaction progress can be monitored by the cessation of gas evolution.

Once the reaction is complete, remove the solvent and excess reagent under reduced

pressure to yield the crude acyl chloride.

The product is often used in the next step without further purification due to its reactivity. If

necessary, purification can be attempted by distillation under high vacuum.

Characterization Data (Illustrative for a similar
compound)
As specific spectral data for the title compound is not available, the following table provides

representative data for a closely related compound, 1-(4-nitrophenyl)-5-(trifluoromethyl)-N-

(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide, to illustrate the expected spectroscopic

features.

Technique Data

FTIR (cm⁻¹)
Characteristic peaks for C=O (amide), C-F,

C=N, and aromatic C-H stretches.

¹H-NMR (ppm)
Signals corresponding to aromatic protons and

amide N-H.

¹³C-NMR (ppm)

Resonances for carbonyl carbon, aromatic

carbons, and the trifluoromethyl carbon

(typically a quartet due to C-F coupling).

Mass Spec (m/z)
Molecular ion peak corresponding to the

compound's molecular weight.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Researchers should perform full characterization (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, IR, and

Mass Spectrometry) to confirm the identity and purity of the synthesized 1-Phenyl-5-
(trifluoromethyl)pyrazole-4-carbonyl chloride.

Safety Information
Acyl chlorides are corrosive and moisture-sensitive. Handle in a well-ventilated fume hood

and wear appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat.

Reacts with water and other protic solvents to release hydrogen chloride gas, which is

corrosive and toxic.

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion
1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride is a valuable building block for the

synthesis of novel compounds with potential therapeutic applications, particularly in the

development of anti-inflammatory agents. Its synthesis from the corresponding carboxylic acid

is straightforward, although purification requires care due to its reactive nature. Further

research into the biological activities of this and related compounds is warranted to fully explore

their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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